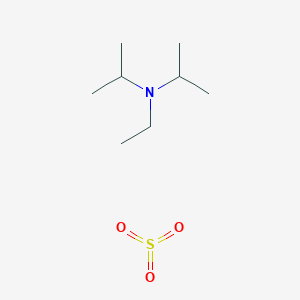

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide

Übersicht

Beschreibung

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide is a chemical compound formed by the combination of sulfur trioxide and N-ethyldiisopropylamine. This complex is known for its utility in various chemical reactions, particularly in the sulfation of alcohols and other compounds. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as toluene and ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of sulfur trioxide N-ethyldiisopropylamine complex typically involves the reaction of sulfur trioxide gas with N-ethyldiisopropylamine in an organic solvent like toluene. The reaction is carried out under controlled temperature conditions to ensure the stability of the complex .

Industrial Production Methods

In industrial settings, the production of sulfur trioxide N-ethyldiisopropylamine complex follows a similar approach but on a larger scale. The process involves the careful handling of sulfur trioxide gas and the use of specialized equipment to maintain the required reaction conditions. The product is then purified and stored under specific conditions to prevent decomposition .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide primarily undergoes sulfation reactions, where it acts as a sulfating agent for alcohols, phenols, and other compounds. These reactions are crucial in the synthesis of sulfated molecules, which have significant biological and pharmacological roles .

Common Reagents and Conditions

The complex is used in conjunction with various reagents depending on the target molecule. Common reagents include alcohols, phenols, and other hydroxyl-containing compounds. The reactions are typically carried out at controlled temperatures to ensure the desired sulfation without decomposition of the complex .

Major Products Formed

The major products formed from these reactions are sulfated derivatives of the starting materials. These sulfated compounds often exhibit enhanced solubility, stability, and biological activity, making them valuable in various applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide has been explored for its potential as a pharmaceutical agent. Its structure allows it to act as a precursor for various drug compounds, particularly those targeting neurological disorders and infectious diseases.

Case Study: Antiviral Activity

Recent studies have demonstrated the effectiveness of sulfonamide derivatives in inhibiting viral replication. For instance, compounds derived from this amine have shown promise against coronaviruses by acting as protease inhibitors, which are crucial for viral replication processes .

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other materials with desirable properties. Its ability to form stable bonds with other chemical entities makes it valuable in creating advanced materials.

Application Example: Polymer Synthesis

Researchers have utilized N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide in the synthesis of sulfonated polymers, which exhibit enhanced conductivity and thermal stability. These polymers are being investigated for use in fuel cells and battery technologies.

Environmental Science

The environmental applications of N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide include its role in the development of biodegradable materials and its use in waste treatment processes.

Case Study: Biodegradable Plastics

Studies indicate that incorporating sulfonamide groups into polymer chains can enhance biodegradability without compromising mechanical strength . This advancement is crucial for addressing plastic pollution.

Wirkmechanismus

The mechanism by which sulfur trioxide N-ethyldiisopropylamine complex exerts its effects involves the transfer of the sulfating group (SO3) to the target molecule. This process typically occurs through the formation of an intermediate complex, which then reacts with the hydroxyl group of the target molecule to form the sulfated product . The molecular targets and pathways involved in this mechanism are primarily related to the sulfation of hydroxyl-containing compounds .

Vergleich Mit ähnlichen Verbindungen

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide is unique in its ability to selectively sulfate alcohols and phenols under mild conditions. Similar compounds include:

Sulfur trioxide trimethylamine complex: Used for sulfation reactions but may require more stringent conditions.

Sulfur trioxide triethylamine complex: Another sulfating agent with similar applications but different reactivity and selectivity profiles.

Sulfur trioxide pyridine complex: Known for its use in sulfation reactions but with different solubility and stability characteristics.

These similar compounds highlight the versatility and specificity of sulfur trioxide N-ethyldiisopropylamine complex in various chemical processes.

Biologische Aktivität

N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide, a complex formed from sulfur trioxide and N-ethyldiisopropylamine, is recognized for its significant chemical and biological activities. This compound primarily serves as a sulfating agent in various chemical reactions, particularly in the synthesis of sulfated derivatives that exhibit enhanced biological properties. This article explores the biological activity of this compound, its mechanisms of action, applications in research and medicine, and relevant case studies.

N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide is a colorless to pale yellow liquid soluble in various organic solvents. Its primary role involves the transfer of a sulfating group () to hydroxyl-containing compounds, such as alcohols and phenols. This reaction typically occurs through the formation of an intermediate complex, facilitating the sulfation process.

Reaction Mechanism

- Formation of Intermediate : The compound reacts with hydroxyl groups to form an intermediate.

- Sulfation : The sulfating group is transferred to the target molecule.

- Product Formation : The final product is a sulfated derivative, which often possesses improved solubility and biological activity.

Biological Applications

The biological significance of N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide is underscored by its involvement in various biochemical processes:

- Cell Signaling : Sulfated compounds play crucial roles in cell signaling pathways.

- Immune Modulation : They can modulate immune responses, enhancing therapeutic efficacy.

- Drug Development : This compound is utilized in synthesizing sulfated drugs that demonstrate improved pharmacological properties.

Case Study 1: Synthesis of Sulfated Compounds

In a study examining the use of N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide as a sulfating agent, researchers found that it effectively sulfated various alcohols and phenols under mild conditions. The resultant sulfated products exhibited enhanced solubility and stability, making them suitable for pharmaceutical applications.

Case Study 2: Antiviral Activity

Research has indicated that sulfated derivatives synthesized using this compound show promising antiviral activities. For instance, certain sulfated molecules demonstrated significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against viral infections .

Case Study 3: Anticancer Properties

Sulfated compounds derived from N-ethyl-N-propan-2-ylpropan-2-amines have been evaluated for anticancer properties. In vitro studies revealed that these compounds could inhibit the growth of cancer cell lines more effectively than their non-sulfated counterparts, indicating that sulfation enhances their biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-ethyl-N-propan-2-ylpropan-2-amines; sulfur trioxide, it is useful to compare it with similar sulfating agents:

| Compound | Key Features | Applications |

|---|---|---|

| Sulfur Trioxide Trimethylamine Complex | Requires stringent conditions for reactions | Sulfation reactions |

| Sulfur Trioxide Triethylamine Complex | Similar applications but different selectivity | Synthesis of sulfated products |

| Sulfur Trioxide Pyridine Complex | Different solubility characteristics | Used in various organic syntheses |

Eigenschaften

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.O3S/c1-6-9(7(2)3)8(4)5;1-4(2)3/h7-8H,6H2,1-5H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAJQJZNAFXYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584979 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--trioxo-lambda~6~-sulfane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-58-5 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--trioxo-lambda~6~-sulfane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur trioxide N-ethyldiisopropylamine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.